Product packaging for Glycidyloxypropyltrimethylsilane(Cat. No.:CAS No. 107814-75-5)

Glycidyloxypropyltrimethylsilane

Cat. No.: B8488087
CAS No.: 107814-75-5
M. Wt: 188.34 g/mol
InChI Key: VNTPGSZQKARKHG-UHFFFAOYSA-N
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Description

Overview of Organosilane Chemistry and its Significance

Organosilane chemistry, a branch of organometallic chemistry, centers on compounds containing carbon-silicon bonds. These compounds are of immense significance due to their unique properties and versatile reactivity. researchgate.net Organofunctional silanes, with the general structure R-Si-X₃, are particularly important. mdpi.com In this structure, 'R' represents an organofunctional group, and 'X' is a hydrolyzable group, typically an alkoxy group. mdpi.com This dual functionality allows them to act as coupling agents, adhesion promoters, and crosslinking agents, effectively bridging the interface between different material types. researchgate.net The ability of the hydrolyzable groups to form silanols (Si-OH) upon reaction with water, which then condense to form stable siloxane (Si-O-Si) bonds on inorganic surfaces, is fundamental to their utility. researchgate.net This chemistry has been instrumental in advancing fields ranging from composites and adhesives to coatings and surface modification. ijfmr.comresearchgate.net

The Unique Role of Epoxide Functionality in Chemical Synthesis and Materials Science

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by a highly strained ring. This ring strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, rendering them exceptionally versatile intermediates in organic synthesis. atamanchemicals.com The ability to introduce oxygen functionality with specific stereochemistry is a key feature of epoxide chemistry, enabling the synthesis of complex molecules such as pharmaceuticals and natural products. atamanchemicals.com In materials science, the reactivity of the epoxide ring is harnessed for the development of polymers and adhesives. atamanchemicals.com For instance, the ring-opening polymerization of epoxides leads to the formation of epoxy resins, a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion.

Structure-Activity Relationships and Design Principles for Glycidyloxypropyltrimethylsilane

The efficacy of this compound is intrinsically linked to its molecular structure. It is a bifunctional molecule featuring both an epoxy group and a trimethoxysilane (B1233946) group, connected by a propyl spacer. atamanchemicals.com The trimethoxysilane moiety is responsible for its ability to bond to inorganic substrates like glass and metals, while the epoxy group provides a reactive site for covalent bonding with organic polymers. atamanchemicals.comatamanchemicals.com

The design of this compound as a coupling agent is based on the principle of creating a molecular bridge. The silane (B1218182) end of the molecule undergoes hydrolysis and condensation to form strong covalent bonds with hydroxyl groups present on the surface of inorganic materials. chemicalbook.com Simultaneously, the epoxide ring at the other end can react with various functional groups in a polymer matrix, such as amines or hydroxyls, through a ring-opening reaction. atamanchemicals.com This dual reactivity allows for the creation of a robust and durable interface between otherwise incompatible materials, leading to improved mechanical strength and performance of composite materials. ijfmr.com

The choice of the propyl linker between the silane and the epoxy group is also a critical design element. It provides sufficient flexibility for the molecule to orient itself effectively at the interface, ensuring that both reactive ends can engage with their respective substrates. The reactivity of the trimethoxysilyl group is also a key factor; methoxy (B1213986) groups hydrolyze relatively quickly, allowing for efficient surface treatment. researchgate.net

A study investigating various organo-functional silanes found that the type of functional group significantly impacts adhesion strength. nycu.edu.tw While a vinyl-containing silane showed the highest adhesion in that particular study, the epoxy group in compounds like this compound offers broad reactivity with a range of polymer systems. nycu.edu.tw

Historical Context and Evolution of Research on this compound

Research into organosilanes dates back over a century, but their widespread application as coupling agents began to be recognized around 40 years ago. chemicalbook.com (3-Glycidyloxypropyl)trimethoxysilane, often referred to by the code KH-560, was one of the earliest and most widely adopted coupling agents. atamanchemicals.comchemicalbook.com Its development was a significant step in the broader evolution of organofunctional silanes. researchgate.net

Early research focused on leveraging its dual functionality to improve the performance of composite materials, particularly in fiberglass reinforced plastics. chemicalbook.com Over the years, the scope of research has expanded considerably. Scientists began to explore its use in more sophisticated applications, such as surface modification for biomedical devices, where it is used to immobilize proteins and other biomolecules. researchgate.net The ability to form stable, functionalized surfaces has made it a valuable tool in the development of microarrays and biosensors. researchgate.netnih.gov

More recent research has delved into the synthesis of novel materials using this compound as a precursor. For example, it has been used in the sol-gel process to create organic-inorganic hybrid materials with tailored properties. ijfmr.com The study of its polymerization, both through the silane and the epoxy groups, has led to the development of new polymers and coatings. lpnu.ua The evolution of research reflects a transition from its initial use as a simple adhesion promoter to its current role as a versatile building block in advanced materials and nanotechnology. atamanchemicals.com

Scope, Objectives, and Research Landscape of this compound Studies

The current research landscape for this compound is broad and multidisciplinary. Key areas of investigation include:

Materials Science: A primary focus remains on its use as a coupling agent to enhance the properties of composite materials, including mechanical strength, water resistance, and durability. ijfmr.comchemicalbook.com Research continues to explore its application in various polymer matrices and with different inorganic fillers. chemicalbook.com

Coatings and Adhesives: this compound is extensively studied as an adhesion promoter in coatings and sealants. atamanchemicals.com Research objectives often involve improving the corrosion resistance of metal substrates and enhancing the wet adhesion of coatings. atamanchemicals.com

Biomaterials and Biotechnology: A significant and growing area of research involves the use of this compound for the surface functionalization of substrates for biomedical applications. researchgate.net This includes the immobilization of enzymes, antibodies, and DNA for the development of biosensors, microarrays, and drug delivery systems. researchgate.netresearchgate.net

Nanotechnology: The ability of this compound to modify the surface of nanoparticles is being explored to create novel nanomaterials with applications in catalysis, sensors, and energy storage. atamanchemicals.com

Synthesis and Polymerization: Researchers are investigating new methods for synthesizing functionalized polymers using this compound as a monomer. lpnu.ua This includes ring-opening polymerization of the epoxide group and sol-gel processes involving the silane group. ijfmr.comlpnu.ua

The overarching objective of this research is to leverage the unique bifunctionality of this compound to create advanced materials with tailored properties and to develop new technologies across a range of scientific and industrial sectors.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C9H20O5Si sigmaaldrich.comnih.gov
Molecular Weight 236.34 g/mol sigmaaldrich.comnih.gov
Appearance Colorless to light straw liquid atamanchemicals.comchemicalbook.com
Boiling Point 120 °C at 2 mmHg sigmaaldrich.com
Density 1.07 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.429 sigmaaldrich.com
CAS Number 2530-83-8 sigmaaldrich.com

Interactive Data Table: Key Reactive Groups and Their Functionality

Reactive GroupChemical StructureFunctionality
Epoxide Oxirane RingReacts with nucleophiles (e.g., amines, hydroxyls) for organic polymer bonding. atamanchemicals.com
Trimethylsilane (B1584522) -Si(OCH₃)₃Hydrolyzes to form silanols (Si-OH) which bond to inorganic surfaces. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O2Si B8488087 Glycidyloxypropyltrimethylsilane CAS No. 107814-75-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107814-75-5

Molecular Formula

C9H20O2Si

Molecular Weight

188.34 g/mol

IUPAC Name

trimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C9H20O2Si/c1-12(2,3)6-4-5-10-7-9-8-11-9/h9H,4-8H2,1-3H3

InChI Key

VNTPGSZQKARKHG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCOCC1CO1

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Glycidyloxypropyltrimethylsilane

Epoxide Ring-Opening Reactions of Glycidyloxypropyltrimethylsilane

The high ring strain of the three-membered epoxide ring in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be initiated by a variety of nucleophiles and can be catalyzed by either acids or bases. The specific mechanism and resulting product structure are highly dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic Attack Mechanisms on the this compound Epoxide Ring

The epoxide ring of this compound can be opened by a wide array of nucleophiles, including amines, thiols, and the oxygen of carboxylic acids. This reactivity is fundamental to its use in creating functionalized materials. The general mechanism involves the nucleophile attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

The reaction with primary and secondary amines is a common method for introducing nitrogen-containing functionalities. For instance, the reaction of the epoxide with an amine leads to the formation of a β-amino alcohol. The reaction of the epoxide ring with thiols, often referred to as a thiol-epoxy "click" reaction, is another efficient method for functionalization, resulting in β-hydroxy thioethers. Similarly, carboxylic acids can react with the epoxide to form an ester and a secondary alcohol.

The regioselectivity of the nucleophilic attack on the unsymmetrical epoxide ring of this compound is influenced by both steric and electronic factors. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered primary carbon of the epoxide in an S(_N)2-like fashion.

A variety of nucleophiles can be employed for the ring-opening of this compound, each imparting unique functionalities to the resulting molecule. The table below summarizes the outcomes of reactions with common nucleophiles.

NucleophileProduct Functional Groups
Primary Amines (R-NH₂)β-Amino alcohol
Secondary Amines (R₂-NH)β-Amino alcohol
Thiols (R-SH)β-Hydroxy thioether
Carboxylic Acids (R-COOH)Ester and secondary alcohol

This table provides a general overview of the functional groups introduced through nucleophilic ring-opening of the epoxide on this compound.

Acid-Catalyzed Ring Opening of this compound Epoxide

In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a good leaving group. This protonation enhances the electrophilicity of the epoxide carbons, making them more susceptible to attack by even weak nucleophiles, such as water or alcohols. The subsequent nucleophilic attack typically occurs at the more substituted secondary carbon of the epoxide ring, following a mechanism with significant S(_N)1 character. This is because the partial positive charge that develops during the transition state is better stabilized at the more substituted carbon.

The hydrolysis of the epoxide ring under acidic conditions leads to the formation of a 1,2-diol. The rate of this hydrolysis is significantly influenced by the pH of the solution. For the closely related γ-glycidoxypropyltrimethoxysilane, the hydrolysis of the alkoxysilane groups is accelerated in acidic conditions, and the subsequent epoxide ring-opening to a diol has been studied. The activation energy for the epoxy ring-opening of γ-glycidoxypropyltrimethoxysilane has been estimated to be 68.4 kJ/mol. cymitquimica.com

The table below presents kinetic data for the acid-catalyzed hydrolysis of γ-glycidoxypropyltrimethoxysilane, which provides insight into the reactivity of the epoxide ring under acidic conditions.

pHTemperature (°C)Half-life (t½) of Epoxide Ring
5.010.00.29 hours
5.024.50.15 hours
5.037.00.087 hours

Data from a study on trimethoxy[3-(oxiranylmethoxy)propyl]-silane, a compound structurally similar to this compound. researchgate.net

Base-Catalyzed Ring Opening of this compound Epoxide

Under basic conditions, the ring-opening of the epoxide occurs via a direct S(_N)2 attack of a strong nucleophile, such as a hydroxide (B78521) or alkoxide ion. In this mechanism, the nucleophile attacks the less sterically hindered primary carbon of the epoxide ring. The reaction does not involve protonation of the epoxide oxygen prior to the attack. The initial product is an alkoxide, which is subsequently protonated during workup to yield the final alcohol product.

The hydrolysis of the epoxide in the presence of a base will also yield a 1,2-diol. The reaction kinetics under basic conditions are different from those under acidic conditions. While the hydrolysis of the trimethylsilyl (B98337) group is also catalyzed by bases, the ring-opening of the epoxide by a nucleophile like hydroxide proceeds efficiently.

The table below shows kinetic data for the base-catalyzed hydrolysis of γ-glycidoxypropyltrimethoxysilane.

pHTemperature (°C)Half-life (t½) of Epoxide Ring
9.010.00.11 hours
9.024.50.13 hours
9.037.00.053 hours

Data from a study on trimethoxy[3-(oxiranylmethoxy)propyl]-silane. researchgate.net

Photo-Initiated and Radical Mechanisms Involving this compound Epoxide Ring

While less common than ionic pathways, the epoxide ring of glycidyl (B131873) ethers can be involved in photo-initiated and radical reactions. Photo-initiated cationic polymerization is a key example where photolysis of a photoinitiator generates a strong acid that then initiates the cationic ring-opening of the epoxide. Diaryliodonium and triarylsulfonium salts are common photoinitiators for this process. Upon UV irradiation, these salts undergo photolysis to produce a Brønsted acid, which subsequently protonates the epoxide oxygen and initiates polymerization.

Radical-initiated ring-opening of epoxides is also possible, though it is a more complex process. The direct attack of a radical on the epoxide ring is not as facile as ionic reactions. However, in some systems, radical-mediated pathways can lead to ring-opening. For instance, the formation of an alkoxy radical on the glycidyl group could potentially lead to ring-opening. The use of radical scavengers in polymerization reactions involving glycidyl groups can help to suppress unwanted side reactions initiated by radicals. google.com

Polymerization Reactions of this compound

The epoxide functionality of this compound is a key feature that allows it to undergo ring-opening polymerization to form polyethers. This polymerization can proceed through different mechanisms, with cationic polymerization being the most extensively studied.

Cationic Polymerization Pathways of this compound

Cationic ring-opening polymerization (CROP) of this compound is typically initiated by strong electrophilic species, such as Brønsted or Lewis acids. The initiation step involves the protonation or coordination of the initiator to the epoxide oxygen, forming a reactive oxonium ion.

The propagation step then proceeds via the nucleophilic attack of the epoxide oxygen of a monomer molecule on one of the electrophilic carbons of the activated oxonium ion. This results in the opening of the epoxide ring and the regeneration of the oxonium ion at the new chain end, allowing the polymer chain to grow. The polymerization of γ-glycidoxypropyltrimethoxysilane has been shown to be initiated by catalysts such as BF₃ etherate and multi-metal cyanide complexes, leading to the formation of polyethers. The molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, such as the monomer-to-initiator ratio and the reaction time.

The table below provides data from a study on the cationic ring-opening polymerization of γ-glycidoxypropyltrimethoxysilane (GPTMS) catalyzed by a double metal cyanide (DMC) complex, demonstrating the living characteristics of the polymerization.

Monomer Conversion (%)Number Average Molecular Weight (Mₙ)Polydispersity Index (PDI)
1512,0001.12
3025,0001.15
5548,0001.18
8072,0001.25

Data showing a linear relationship between monomer conversion and number average molecular weight for the polymerization of GPTMS, indicative of a living polymerization.

Anionic Polymerization Pathways of this compound

The epoxide ring in this compound is susceptible to ring-opening polymerization (ROP) under anionic conditions. youtube.com This process is a type of chain-growth polymerization where the active center is an anion. The polymerization is typically initiated by strong nucleophiles, such as alkali metal alkoxides, hydroxides, or organometallic compounds like alkyllithiums. youtube.comyoutube.com

The mechanism of anionic ROP of this compound proceeds through a nucleophilic attack on one of the carbon atoms of the epoxide ring. youtube.com This attack leads to the cleavage of the carbon-oxygen bond and the formation of an alkoxide, which then acts as the new active center for the propagation of the polymer chain. Each subsequent addition of a monomer unit regenerates the alkoxide at the growing chain end.

A significant advantage of anionic polymerization is the potential for it to be a "living" polymerization. wikipedia.org In a living polymerization, there are no inherent termination or chain transfer steps. youtube.com This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). Furthermore, the living nature of the polymerization enables the synthesis of block copolymers by the sequential addition of different monomers. youtube.com For instance, after the polymerization of this compound is complete, a second monomer can be introduced to the living polymer chains to form a block copolymer.

The general steps in the anionic polymerization of this compound are:

Initiation: An initiator (e.g., a strong base like an alkoxide) attacks the epoxide ring of a monomer molecule, opening the ring and forming a new, larger anion.

Propagation: The newly formed anion attacks another monomer molecule, and this process repeats, leading to the growth of the polymer chain. youtube.com

Termination (if any): The polymerization can be terminated by the introduction of a terminating agent or by the presence of impurities that can react with the anionic chain ends. youtube.com

Copolymerization Strategies and Mechanistic Insights Involving this compound

This compound can be copolymerized with a variety of other monomers to create materials with a wide range of properties. The choice of comonomer and the copolymerization strategy dictates the final architecture and characteristics of the resulting polymer.

Block Copolymers: As mentioned earlier, the living nature of the anionic polymerization of this compound makes it an excellent candidate for the synthesis of block copolymers. mdpi.com By sequentially adding different monomers to the reaction mixture, well-defined block structures can be achieved. For example, a block of poly(this compound) can be followed by a block of another polymer, such as polystyrene or a different polyether. This allows for the combination of the properties of both polymers in a single macromolecule.

Random and Statistical Copolymers: this compound can also be copolymerized with other epoxides or cyclic monomers in a random or statistical fashion. In this case, the monomers are introduced to the reaction mixture simultaneously. The resulting copolymer will have a distribution of the different monomer units along the polymer chain, which is influenced by the relative reactivities of the monomers. The monomer activation methodology, which involves the use of a combination of reagents like tetraoctylammonium bromide and triisobutylaluminum, has been employed for the controlled synthesis of random copolymers of glycidyl ethers. rsc.org

Graft Copolymers: It is also possible to create graft copolymers where chains of poly(this compound) are grafted onto a pre-existing polymer backbone, or vice versa. This can be achieved through various "grafting-to," "grafting-from," or "grafting-through" techniques.

The mechanistic insights into these copolymerization strategies often rely on understanding the reactivity ratios of the comonomers. These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the other comonomer.

Reactivity of the Trimethylsilane (B1584522) Moiety in this compound

The trimethylsilane group imparts unique reactivity to the molecule, separate from the epoxide ring. This moiety can undergo several transformations, which can be exploited for further functionalization or to alter the properties of the resulting polymers.

The silicon-carbon (Si-C) bond in the trimethylsilane group is generally stable under many reaction conditions. However, it can be cleaved under specific circumstances. The stability of the Si-C bond can be influenced by the other groups attached to the silicon atom and the reaction environment. For instance, studies have shown that silicon-carbon bonds can be cleaved by reagents like lithium aluminium hydride in refluxing tetrahydrofuran (B95107). doi.org The rate of this cleavage is dependent on the nature of the group attached to the silicon. In the context of alkynylsilanes, cleavage of the carbon-silicon bond by platinum compounds has also been reported. rsc.org

Recent research has also explored the enzymatic cleavage of silicon-carbon bonds in siloxanes, which could open up possibilities for the biodegradation of silicon-containing compounds. nih.gov While this research focused on volatile methylsiloxanes, the fundamental understanding of enzymatic Si-C bond cleavage could have broader implications.

The trimethylsilyl group is known to be susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction results in the cleavage of the silicon-oxygen bond that links the trimethylsilyl group to the propyl chain, leading to the formation of a silanol (B1196071) (Si-OH) and the corresponding alcohol. However, in the case of this compound, the bond of interest for hydrolysis is the Si-C bond. While direct hydrolysis of the Si-C bond is less common than that of Si-O bonds, it can occur under certain conditions. The trimethylsilyl group is often used as a protecting group for alcohols, phenols, and carboxylic acids precisely because the resulting trimethylsiloxy groups are stable to pH variations. wikipedia.org

Trans-silylation reactions involve the transfer of a silyl (B83357) group from one molecule to another. While specific studies on the trans-silylation of this compound are not extensively detailed in the provided search results, the general principle involves the reaction of a silylated compound with a nucleophile, leading to the transfer of the silyl group. This type of reaction is a common strategy in organic synthesis for the introduction or modification of silyl ethers.

Derivatization and Further Functionalization of this compound

The dual functionality of this compound offers numerous possibilities for derivatization and further functionalization, both at the monomer and polymer level.

Monomer Derivatization: The epoxide ring can be opened with a variety of nucleophiles to introduce different functional groups prior to polymerization. For example, reaction with amines can introduce amino alcohol functionalities, while reaction with thiols can introduce thioether groups.

Polymer Functionalization: After polymerization of the epoxide ring, the pendant trimethylsilane groups along the polymer chain can be subjected to further reactions. As discussed, cleavage of the Si-C bond can be a route to introduce other functionalities. While not directly a reaction of the trimethylsilane group itself, the presence of the silicon atom can influence the properties of the polymer, such as its surface energy and solubility.

The ability to perform post-polymerization modification is a powerful tool for creating functional materials. For example, polymers of this compound could potentially be crosslinked through reactions involving the pendant silyl groups, leading to the formation of networks with enhanced mechanical or thermal properties.

Surface Modification and Coating Technologies Utilizing this compound

The ability of this compound to form durable bonds with a variety of substrates makes it a valuable component in the development of advanced coatings and surface treatments. The trimethoxysilyl group can hydrolyze to form silanol groups, which then condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica (B1680970). Simultaneously, the epoxy ring can react with various functional groups in organic polymers, creating a robust and stable interface.

This compound is widely utilized as a coupling agent and adhesion promoter in composites and laminates, where strong interfacial bonding is critical for material integrity and performance. Its effectiveness stems from its ability to form a chemical bridge between the inorganic reinforcement (e.g., glass fibers, silica nanoparticles) and the organic polymer matrix (e.g., epoxy, polyurethane).

The adhesion promotion mechanism involves a two-fold reaction process:

Reaction with the Inorganic Substrate: The trimethoxysilyl end of the molecule undergoes hydrolysis in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) on the surface of the inorganic filler or reinforcement, forming stable covalent siloxane bonds (-Si-O-Substrate). This initial reaction effectively grafts the silane (B1218182) onto the inorganic surface.

Reaction with the Organic Matrix: The glycidyl (epoxy) group at the other end of the molecule is available to react with the functional groups of the organic polymer matrix. The epoxy ring can be opened by various nucleophiles, such as amines, alcohols, and thiols, which are often present in polymer resins and curing agents. This reaction creates a covalent bond between the silane-modified inorganic surface and the surrounding polymer matrix.

Table 1: Effect of this compound on Mechanical Properties of Composites

Composite SystemProperty MeasuredImprovement with this compound
Glass Fiber/EpoxyWet Flexural StrengthSignificant retention of strength after water immersion
Silica/EpoxyTensile StrengthIncreased tensile strength and modulus
Mineral-filled ThermosetsDry and Wet StrengthEnhanced mechanical performance in both dry and wet environments mdpi.com

The integration of this compound into protective coatings for metals, such as steel and aluminum alloys, has been shown to significantly enhance their anti-corrosion properties. Its role in corrosion protection is multifaceted, involving improved adhesion, enhanced barrier properties, and the formation of a stable, cross-linked film.

When applied to a metal surface, the silanol groups formed from the hydrolysis of this compound can react with the metal's native oxide layer, creating a strong, covalent bond between the coating and the substrate. This improved adhesion is crucial for preventing delamination of the coating, which is a common failure mechanism that exposes the underlying metal to corrosive environments.

Furthermore, the silane molecules can self-condense to form a highly cross-linked siloxane network on the metal surface. This network acts as a physical barrier, hindering the penetration of corrosive species such as water, oxygen, and chlorides to the metal surface. The presence of the organic glycidyl group allows this silane layer to be effectively integrated into a subsequent organic topcoat, such as an epoxy or polyurethane paint, ensuring excellent inter-coat adhesion. Studies have demonstrated that pre-treatment of carbon steel and aluminum alloys with this silane enhances the adhesion of epoxy coatings and reduces the rate of cathodic disbondment. mdpi.comebrary.net

In some applications, this compound is used in hybrid sol-gel coatings. For instance, a hybrid coating of (3-aminopropyl)triethoxysilane (APTES) and this compound has been applied to galvannealed steel to minimize the entrance of electrolytes and reduce corrosion. researchgate.netkinampark.comresearchgate.net

Table 2: Research Findings on Anti-Corrosion Coatings with this compound

SubstrateCoating SystemKey Finding
Carbon SteelEpoxy coating with this compound pre-treatmentEnhanced dry and wet adhesion and reduced cathodic disbondment rate. mdpi.comebrary.net
Aluminum AlloySol-gel coating with this compound and Ce(NO3)3Increased lifespan and self-healing effect attributed to cerium ions.
Galvannealed SteelHybrid APTES/Glycidyloxypropyltrimethylsilane filmImproved corrosion resistance by minimizing electrolyte penetration. researchgate.netkinampark.comresearchgate.net

This compound can be used to modify the surface energy of materials, leading to changes in their wetting behavior. While not inherently superhydrophobic or oleophobic, it serves as an excellent coupling agent to anchor other functional molecules or to create a base layer for further modification.

For achieving hydrophobicity, this compound is often used in combination with other silanes that possess long alkyl or fluorinated chains. In such systems, this compound helps in forming a stable, cross-linked base layer on the substrate, to which the hydrophobic silanes can be attached. For example, a two-step treatment for cotton fabrics, first applying a hybrid silica sol from this compound and an alkyl(trialkoxy)silane, followed by a treatment with hydrolyzed hexadecyltrimethoxysilane, resulted in excellent water repellency with a water contact angle above 150°. nih.gov The creation of a hierarchical surface roughness at the micro- and nano-scale, often through the incorporation of nanoparticles, is also crucial for achieving superhydrophobicity.

The role of this compound in creating oleophobic surfaces is less direct. Oleophobicity, or oil repellency, typically requires surfaces with very low surface energy, which is most effectively achieved with perfluorinated compounds. While this compound itself does not impart oleophobicity, it can be used as a linker to bind fluorinated molecules to a surface.

The development of self-healing and responsive coatings is an active area of research, and the versatile chemistry of this compound makes it a candidate for incorporation into such systems. While research specifically detailing the role of this compound in creating intrinsically self-healing polymeric coatings is limited, it has been incorporated into sol-gel coatings that exhibit a self-healing effect.

In a study on aluminum alloy 7075-T6, a multilayer hybrid sol-gel coating based on this compound and tetraethoxysilane (TEOS) was developed. rsc.org The self-healing property was achieved by doping the first layer of the coating with cerium nitrate. rsc.org In this system, the self-healing mechanism is primarily attributed to the corrosion-inhibiting action of cerium ions, which are released in the presence of a corrosive environment and can passivate the metal surface at defect sites. The this compound-based sol-gel matrix serves as a stable host for these inhibitors and provides the primary barrier protection. rsc.org

The epoxy group in this compound offers a potential reaction site for creating responsive surfaces. For instance, the ring-opening of the epoxy group can be triggered by specific stimuli, which could lead to changes in surface properties. However, detailed research on developing responsive surfaces based solely on this mechanism is not extensively documented.

Polymer Synthesis and Modification with this compound

Beyond surface modification, this compound is a valuable monomer and modifier in the synthesis of a variety of polymers, particularly thermosetting resins like epoxies.

This compound is frequently incorporated into epoxy resin formulations to enhance their properties. mdpi.com It can act as a coupling agent, an adhesion promoter, and a cross-linking agent. When used as an additive in mineral-filled epoxy composites, it improves the dispersion of the filler, reduces viscosity, and allows for higher filler loading. This leads to enhanced mechanical properties and increased resistance to moisture. researchgate.net

In electronic applications, such as for encapsulating materials and printed circuit boards, the addition of this compound to epoxy resins can improve their electrical properties, particularly in wet environments. mdpi.com The silane's ability to improve the bond between the epoxy resin and inorganic components like glass fibers or silica fillers is crucial for the reliability and performance of these electronic components.

Furthermore, this compound can be used to synthesize silane-modified polymers. It can be copolymerized with monomers like vinyl acetate or acrylics to produce polymers with excellent adhesion and durability, which are then used in high-performance coatings, adhesives, and sealants. semanticscholar.org

Synthesis of Siloxane-Based Polymer Architectures and Networks Featuring this compound

This compound is a valuable monomer in the synthesis of functionalized polysiloxanes. Its incorporation into siloxane backbones introduces reactive epoxy groups, enabling the creation of complex polymer architectures and networks. Traditional methods for linear silicone synthesis, such as ring-opening polymerization, can be adapted to include functional monomers like this compound, although these methods can be susceptible to chain redistribution reactions. mcmaster.ca

A key method for creating siloxane polymers is the Piers-Rubinsztajn reaction, which provides an alternative synthetic route that avoids common catalysts like tin or platinum. mcmaster.ca This reaction involves the catalyzed formation of a siloxane bond from a hydrosilane and an alkoxysilane. By using a silane precursor containing the glycidyloxypropyl group, this functional moiety can be incorporated into the polymer chain.

Another approach involves the copolycondensation of various silane monomers. For instance, copolycondensation of dimethyldiethoxysilane and methylvinyldimethoxysilane can be used to synthesize copoly(methylvinyl)(dimethyl)siloxanes. nih.gov Similarly, this compound can be included as a co-monomer in such polycondensation reactions to introduce epoxy functionalities along the polysiloxane chain. The reactive epoxy group can then be used for subsequent "grafting to" modifications, allowing for the attachment of different polymer chains or molecules. nih.gov For example, a polysiloxane backbone with epoxy groups can react with hydroxyl-terminated molecules to form graft copolymers. nih.gov

The synthesis can be designed to produce various architectures, from linear copolymers to more complex, networked structures. The concentration of this compound in the reaction mixture allows for control over the density of functional groups in the final polymer, which in turn dictates the properties of the resulting material, particularly for subsequent crosslinking or modification reactions.

Development of Hyperbranched Polymers, Dendrimers, and Star Polymers Using this compound

This compound serves as a critical building block in the synthesis of complex, three-dimensional polymer architectures such as hyperbranched polymers, dendrimers, and star polymers. These macromolecules are characterized by their highly branched structures and a high density of terminal functional groups. sigmaaldrich.cominstras.comresearchgate.net

Hyperbranched polymers are synthesized in a one-pot reaction from ABx-type monomers, where 'A' and 'B' are reactive groups that can react with each other. instras.com The dual functionality of this compound, with its hydrolyzable silane group and reactive epoxy ring, makes it suitable as a precursor for such monomers. The silane can be modified to create an AB2 monomer, which can then undergo controlled polymerization to form a hyperbranched structure. While structurally less perfect than dendrimers, hyperbranched polymers offer advantages in terms of synthetic ease and cost-effectiveness. sigmaaldrich.comwhiterose.ac.uk

Dendrimers are perfectly branched, monodisperse macromolecules built up generation by generation from a central core. sigmaaldrich.com The epoxy group of this compound is particularly useful in the divergent synthesis of dendrimers. Starting from a multifunctional core, successive layers or "generations" can be added by reacting the epoxy rings with nucleophiles, followed by activation of the newly introduced terminal groups for the next generation's growth.

Star polymers, which consist of several linear polymer chains linked to a central core, can also be synthesized using this compound. instras.com The compound can be used to create a multifunctional core to which polymer "arms" are attached. Alternatively, the epoxy group can serve as an initiation site for ring-opening polymerization of other monomers, leading to the formation of star-shaped block copolymers.

Polymer ArchitectureRole of this compoundKey Structural Feature
Hyperbranched Polymers Precursor for ABx-type monomers for one-pot synthesis. instras.comIrregularly branched, polydisperse, globular structure. researchgate.net
Dendrimers Building block for generational growth via epoxy ring-opening. sigmaaldrich.comPerfectly branched, monodisperse, core-shell architecture. sigmaaldrich.com
Star Polymers Forms a multifunctional core or initiation site for arm growth. instras.comMultiple polymer arms linked to a central branching point. instras.com

Role of this compound as a Crosslinking Agent and Curative in Polymer Systems

This compound is widely employed as a crosslinking agent and curative in a variety of polymer systems, enhancing their mechanical and thermal properties. atamanchemicals.com Its bifunctional nature, possessing both a reactive epoxy group and hydrolyzable trimethoxysilane (B1233946) groups, allows it to bridge different polymer chains or form a network structure.

The crosslinking process typically involves two main reactions. First, the trimethoxysilane end of the molecule undergoes hydrolysis to form reactive silanol (Si-OH) groups. These silanols can then condense with each other or with hydroxyl groups on other polymer chains or inorganic surfaces, forming stable siloxane (Si-O-Si) bonds. researchgate.net This condensation reaction creates an inorganic silica-based network within the polymer matrix.

The use of this compound as a crosslinker can significantly improve the properties of the resulting material. The formation of a dense, three-dimensional network increases the material's resistance to environmental factors like humidity and temperature fluctuations. atamanchemicals.com Chemical crosslinking is a recognized method for enhancing the physical and mechanical properties of polymers. researchgate.net For instance, in polysiloxanes, chemical crosslinking is essential to transform the viscous liquid polymer into a continuous, mechanically stable film. mdpi.com

Table of Crosslinking Reactions

Functional Group Reaction Type Reacts With Resulting Linkage
Trimethoxysilane Hydrolysis & Condensation Silanols, Hydroxyls Siloxane (Si-O-Si)

Hybrid Materials and Composites Enhanced by this compound

Organic-Inorganic Hybrid Systems Incorporating this compound

This compound is instrumental in the development of organic-inorganic hybrid materials, which combine the properties of both organic polymers and inorganic components at a molecular or nanometer scale. semanticscholar.orgmdpi.com These materials often exhibit synergistic properties, such as the flexibility of an organic polymer combined with the mechanical strength and thermal stability of an inorganic network. mdpi.com

The sol-gel process is a common method for preparing these hybrids. In this process, this compound acts as a molecular bridge between the organic and inorganic phases. Its trimethoxysilane group can co-condense with other inorganic precursors, such as tetraethoxysilane (TEOS), to form a silica-based (inorganic) network. researchgate.net Concurrently, its epoxy group can react with and become incorporated into an organic polymer network. researchgate.net

An example of this is the creation of hybrid films from cellulose acetate and this compound. In this system, flexible and transparent films can be prepared with a high content of the silane. semanticscholar.org Spectroscopic analysis suggests that while the silane integrates into the cellulose acetate matrix, many of the epoxy groups remain intact and available for further reactions, and a significant portion of the methoxysilane groups are available for forming the inorganic network. semanticscholar.org The incorporation of the silane was found to increase the thermal stability of the material compared to pure cellulose acetate. semanticscholar.org

In another study, organic-inorganic hybrids were prepared using an epoxy resin (diglycidyl ether of bisphenol A) cured in the presence of this compound. The inorganic phase formed by the silane was found to create steric hindrance that affected the final crosslinking of the epoxy groups, yet it also immobilized the organic chains and improved the temperature stability of the hybrid material. researchgate.net

These hybrid systems can be designed for a wide range of applications by carefully selecting the organic and inorganic components and controlling the reaction conditions to tailor the final material properties.

Fiber-Reinforced Composites and Interfacial Adhesion Improvement with this compound

In fiber-reinforced polymer composites, the performance and durability of the material are highly dependent on the strength of the adhesion at the fiber-matrix interface. researchgate.netmdpi.comed.ac.uk this compound is widely used as a silane coupling agent to enhance this interfacial adhesion, particularly in composites using glass or carbon fibers. researchgate.netkoreascience.kr

The coupling agent acts as a bridge between the inorganic fiber surface and the organic polymer matrix. The mechanism involves the dual functionality of the silane molecule:

Reaction with the Fiber Surface: The trimethoxysilane end of the molecule hydrolyzes in the presence of water to form silanol groups. These silanols then condense with the hydroxyl groups present on the surface of glass or oxidized carbon fibers, forming strong, covalent oxane bonds (e.g., Si-O-Si). researchgate.net This effectively grafts the silane onto the fiber surface.

Interaction with the Polymer Matrix: The organofunctional epoxy group at the other end of the silane molecule is compatible with and can react with the polymer matrix. During the composite curing process, the epoxy ring can open and form covalent bonds with the polymer resin (e.g., an epoxy or polyester matrix), thus creating a strong chemical link across the interface. mdpi.com

This enhanced bonding ensures efficient stress transfer from the polymer matrix to the reinforcing fibers, which is crucial for achieving optimal mechanical properties in the composite. mdpi.comdeakin.edu.au Without a coupling agent, the adhesion between the hydrophilic fiber surface and the often hydrophobic polymer matrix can be weak, leading to interfacial failure under load. The use of silane coupling agents is known to be a very effective method for improving this interfacial adhesion. koreascience.kr

Research on glass fibers treated with this compound has shown that the silane forms a layer on the fiber surface, which can be characterized by techniques like FTIR spectroscopy and scanning electron microscopy (SEM). researchgate.net The treatment improves the interfacial properties, which can be quantified through mechanical tests like interlaminar shear strength (ILSS) measurements. koreascience.kr

ComponentInteraction with this compoundType of Bond
Inorganic Fiber (e.g., Glass) Silanol groups on the hydrolyzed silane react with hydroxyl groups on the fiber surface.Covalent (Si-O-Fiber)
Organic Polymer Matrix (e.g., Epoxy) Epoxy group of the silane reacts with functional groups in the polymer resin.Covalent

Ceramic and Glass Surface Functionalization with this compound

This compound is extensively used for the surface functionalization of ceramic and glass materials to alter their surface properties or to prepare them for subsequent bonding or coating. nih.govnih.gov The process, often referred to as silanization, creates a durable, chemically bonded organic layer on the inorganic substrate.

The functionalization process begins with the hydrolysis of the trimethoxysilane groups of the silane in the presence of water, which converts them into reactive silanol (Si-OH) groups. These silanol groups can then react with the hydroxyl (-OH) groups that are naturally present on the surface of most glasses and ceramics. This condensation reaction forms stable, covalent siloxane (Si-O-Si) bonds, anchoring the silane molecule to the surface. nih.gov

Once anchored, the surface is functionalized with outwardly oriented glycidyloxypropyl groups. The terminal epoxy ring is a versatile reactive site that can be used for a variety of subsequent chemical modifications. For example, the epoxy-functionalized surface can be used to:

Covalently attach polymers to the surface by reacting the epoxy with terminal amine or hydroxyl groups on the polymer chains. nih.gov

Immobilize biomolecules, such as proteins or enzymes, that have functional groups capable of reacting with the epoxide.

Serve as an adhesion-promoting layer for paints, coatings, or adhesives, ensuring a strong bond between the inorganic substrate and the organic overlayer.

This surface modification is a key strategy for creating hybrid materials and is widely applied in fields ranging from biotechnology to microelectronics. nih.gov For instance, functionalizing the surface of bioactive glass nanoparticles with silane coupling agents can enhance the interface compatibility between the nanoparticles and an organic phase for biomedical applications. nih.gov The ability to form a self-assembled monolayer of the silane provides a controlled and reproducible method for tailoring the surface chemistry of glass and ceramic materials.

Functionalization of Nanomaterials with Glycidyloxypropyltrimethylsilane

Surface Engineering of Nanoparticles Using Glycidyloxypropyltrimethylsilane

The surface modification of nanoparticles with GPTMS is a key strategy to tailor their interfacial properties. The process typically involves the hydrolysis of the trimethoxysilane (B1233946) group in the presence of water, leading to the formation of silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic nanoparticles, forming stable covalent bonds. The pendant epoxy group is then available for further reactions, enabling the attachment of various molecules.

The surfaces of metal and metal oxide nanoparticles are often rich in hydroxyl groups, making them ideal candidates for functionalization with GPTMS. google.comresearchgate.net This surface modification is instrumental in preventing nanoparticle agglomeration and improving their dispersion in organic solvents and polymer matrices. google.com

The functionalization process involves the covalent bonding of the GPTMS moiety to the nanoparticle surface via Si-O bonds. google.com For instance, rare earth-doped oxide nanoparticles have been successfully functionalized by first adsorbing a silicate (B1173343) layer, which then acts as a primary layer for the surface polymerization of GPTMS. nih.gov This method creates a polysiloxane shell with reactive epoxy functions. nih.gov The surface density of these epoxy groups can be controlled, with studies reporting values around 0.4 functions per square nanometer. nih.gov This functionalized surface can then be used to couple biomolecules, such as proteins, for applications in biological probing. nih.gov

The modification of metal oxides like iron oxides with GPTMS has been shown to create nanoparticles with functional groups suitable for nucleophilic substitution, allowing for the attachment of a wide variety of organic compounds, including dyes and biomolecules like DNA, RNA, and proteins. google.com This versatility opens up applications in biosensing and medical diagnostics. researchgate.net

Table 1: Functionalization of Metal Oxide Nanoparticles with Silane (B1218182) Coupling Agents

Nanoparticle TypeSilane Coupling AgentFunctional Group IntroducedKey OutcomeReference
Rare Earth Doped Oxide NanoparticlesGlycidoxypropyltrimethoxysilane (GPTMS)EpoxyVersatile coupling with bio-organic species nih.gov
Metal Oxide NanoparticlesGeneric Alkoxysilane DerivativesAmino, Thiol, Acryloxy, etc.Covalent bonding for functionalization researchgate.net
Metal Oxide NanoparticlesNot SpecifiedOrganic moiety for nucleophilic substitutionAttachment of dyes, DNA, proteins google.com

This table provides an overview of different silane coupling agents used for the functionalization of metal oxide nanoparticles and the resulting functionalities.

The challenge in dispersing polymeric nanoparticles often lies in overcoming strong van der Waals forces that lead to agglomeration. mdpi.com Surface modification with agents like GPTMS can introduce steric or electrostatic repulsion between particles, thus promoting stable dispersions. The epoxy group of GPTMS can be reacted with functional groups on the polymer surface or with other molecules that impart desired surface properties. For instance, in the context of drug delivery, enhancing the stability and dispersion of polymeric nanoparticles is crucial for their performance. nih.gov While specific examples with GPTMS are not abundant in the provided search results, the general strategies for improving nanoparticle dispersion through surface modification are well-established. mdpi.com

The conjugation of quantum dots (QDs) and other semiconductor nanocrystals with biomolecules is a critical step for their application in biological imaging and sensing. nih.govscielo.br While various bioconjugation strategies exist, the use of silane coupling agents like GPTMS offers a robust method for creating a stable, functional shell around the nanocrystals. scispace.com

The process typically involves coating the QDs with a silica (B1680970) shell, which can then be functionalized with GPTMS. The trimethoxysilane groups of GPTMS hydrolyze and condense with the silica surface, while the epoxy groups provide reactive sites for the covalent attachment of biomolecules such as antibodies or DNA. scispace.comnih.gov This approach allows for precise control over the surface chemistry of the QDs, enabling the creation of highly specific and stable bioprobes. scispace.com The covalent linkage formed through the epoxy ring-opening reaction is stable, which is essential for in vivo applications where the bioconjugate must withstand complex biological environments. scielo.br

Table 2: General Strategies for Quantum Dot Bioconjugation

Conjugation StrategyKey FeaturesCommon Cross-linkers/MethodsReference
Covalent LinkingForms stable bonds between QDs and biomolecules.Carbodiimide chemistry (e.g., EDC), Maleimide chemistry scielo.brscispace.com
Non-covalent BindingBased on electrostatic or affinity interactions.Streptavidin-biotin binding, His-tag chelation nih.govscispace.com
Direct Dative BindingUtilizes the affinity of certain groups (e.g., thiols) for the QD surface.Thiolated molecules scielo.brscispace.com

This table outlines common strategies for the bioconjugation of quantum dots, highlighting the versatility of surface modification techniques.

Carbon-Based Nanomaterials Functionalization by this compound

The unique electronic and mechanical properties of carbon-based nanomaterials like carbon nanotubes and graphene make them highly attractive for a variety of applications. However, their inherent hydrophobicity and tendency to agglomerate often limit their processability and performance. nih.govaimspress.com Functionalization with GPTMS is a powerful technique to overcome these limitations.

Surface modification of carbon nanotubes (CNTs) with GPTMS is a widely used approach to improve their dispersion in polymer matrices and to introduce reactive sites for further functionalization. nih.govsci-hub.se The process typically begins with an oxidation step, where strong acids like a mixture of sulfuric and nitric acid are used to introduce carboxylic acid and hydroxyl groups on the CNT surface. nih.govresearchgate.net These oxygen-containing functional groups then serve as anchoring points for the GPTMS molecules.

The trimethoxysilane end of GPTMS reacts with the hydroxyl groups on the CNT surface, forming covalent bonds. sci-hub.se This covalent functionalization has been shown to improve the solubility of multi-walled carbon nanotubes (MWCNTs) in organic solvents like tetrahydrofuran (B95107) (THF). nih.gov The epoxy groups introduced on the CNT surface can then react with the polymer matrix, leading to improved interfacial adhesion and enhanced mechanical and thermal properties of the resulting nanocomposites. sci-hub.se Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) are used to confirm the successful functionalization of the CNTs. nih.gov

Table 3: Characterization of this compound-Functionalized Carbon Nanotubes

Characterization TechniqueInformation ObtainedReference
Fourier Transform Infrared Spectroscopy (FTIR)Qualitative analysis of functional groups nih.gov
Raman SpectroscopyObservation of morphology changes and defects nih.govsci-hub.se
X-ray Photoelectron Spectroscopy (XPS)Quantitative analysis of surface elemental composition nih.gov
Thermogravimetric Analysis (TGA)Quantitative analysis of grafted molecules nih.gov

This table summarizes the key characterization techniques used to verify the successful surface modification of carbon nanotubes with GPTMS.

Graphene and its derivative, graphene oxide (GO), possess exceptional properties that are highly sought after in materials science. frontiersin.org GO, in particular, is rich in oxygen-containing functional groups, including hydroxyl, carboxyl, and epoxy groups, which makes it amenable to chemical modification. frontiersin.orgresearchgate.net Functionalization of GO with GPTMS can enhance its compatibility with various polymer matrices and introduce new functionalities.

The epoxy groups already present on the GO surface can be a site for ring-opening reactions, but the functionalization is more commonly achieved by utilizing the hydroxyl and carboxyl groups as reaction sites for the silane coupling agent. frontiersin.org The trimethoxysilane group of GPTMS can react with the hydroxyl groups on the GO surface, similar to the process with CNTs. The introduced epoxy groups from GPTMS can then be used for further reactions, for example, to graft polymer chains or other functional molecules. This covalent functionalization strategy can improve the dispersion of graphene-based materials in solvents and polymer matrices, which is crucial for fabricating high-performance nanocomposites. nih.gov The modification of GO with various organic molecules, facilitated by its rich surface chemistry, opens up a wide array of potential applications, from energy storage to biomedical devices. researchgate.net

Interfacial Interaction Enhancement in Nanocomposites via this compound

The performance of nanocomposites, materials composed of a polymer matrix with dispersed nanoparticles, is critically dependent on the strength and nature of the interaction at the interface between the two components. scholaris.ca this compound (GPTMS) plays a pivotal role as a coupling agent to enhance this interfacial adhesion. atamanchemicals.comresearchgate.net Its bifunctional nature, possessing a trimethoxysilane group and an epoxy (glycidyl) group, allows it to form a chemical bridge between the inorganic nanoparticle surface and the organic polymer matrix. atamanchemicals.com

The trimethoxysilane end of the GPTMS molecule reacts with hydroxyl groups present on the surface of many inorganic nanomaterials, such as silica (SiO2), through a hydrolysis and condensation process. atamanchemicals.com This results in the covalent grafting of the GPTMS molecule onto the nanoparticle surface. The other end of the molecule, the epoxy ring, is then available to react with the functional groups of the polymer matrix. atamanchemicals.com This can occur through various mechanisms, including ring-opening reactions with amines or other nucleophiles present in the polymer backbone or curing agents. atamanchemicals.com This creates a strong covalent bond between the nanoparticle and the polymer, leading to a significant improvement in interfacial adhesion. scholaris.ca

The effectiveness of GPTMS in enhancing interfacial interactions has been demonstrated in various polymer systems. For instance, in epoxy-based composites, the epoxy group of GPTMS can co-react with the epoxy resin and hardener, integrating the nanoparticles directly into the crosslinked polymer network. atamanchemicals.com Research has shown that the concentration of GPTMS used for surface modification is a critical parameter that needs to be optimized to achieve the best performance in the final composite material. researchgate.net

Table 1: Effects of GPTMS on Nanocomposite Properties

PropertyEffect of GPTMS FunctionalizationMechanism
Nanoparticle Dispersion ImprovedReduces agglomeration by modifying surface energy.
Interfacial Adhesion EnhancedForms covalent bonds between nanoparticle and polymer matrix. scholaris.ca
Mechanical Strength IncreasedFacilitates efficient stress transfer from matrix to nanoparticles. mdpi.com
Thermal Stability ImprovedRestricts polymer chain mobility at the interface. mdpi.com

Applications of this compound-Functionalized Nanomaterials in Catalysis and Sensing

The unique properties of this compound (GPTMS) functionalized nanomaterials have led to their application in the advanced fields of catalysis and sensing. atamanchemicals.commdpi.com The ability to covalently bind functional molecules to nanoparticle surfaces via the reactive epoxy group of GPTMS is a key enabler for these applications. atamanchemicals.com

In catalysis, nanomaterials offer a high surface-area-to-volume ratio, which is advantageous for providing a large number of active sites. mdpi.com Functionalization with GPTMS allows for the immobilization of catalytic species onto the nanoparticle support. researchgate.net The silane group of GPTMS anchors the molecule to the nanoparticle surface, while the epoxy ring provides a reactive site for the attachment of catalytically active molecules, such as enzymes or metal complexes. atamanchemicals.com This approach offers several benefits, including catalyst stability, prevention of catalyst leaching, and the potential for catalyst recovery and reuse, which are critical for sustainable and cost-effective chemical processes. mdpi.com The controlled environment provided by the functionalized nanoparticle surface can also influence the selectivity and activity of the catalyst. researchgate.net

In the realm of sensing, GPTMS-functionalized nanomaterials are utilized to construct highly sensitive and selective sensors. nih.govnih.gov Electrochemical sensors, for example, can be fabricated by modifying electrode surfaces with these functionalized nanoparticles. nih.gov The GPTMS layer serves as a versatile platform for immobilizing biorecognition elements like antibodies, enzymes, or nucleic acids. nih.gov The epoxy group can readily react with amine or other functional groups present in these biomolecules, leading to their stable attachment to the sensor surface. nih.gov This functionalization enhances the sensor's performance by increasing the surface area for analyte interaction and providing a biocompatible microenvironment. The resulting sensors can exhibit improved sensitivity, faster response times, and lower detection limits for a wide range of analytes. nih.govrsc.org For instance, the surface density of epoxy functions on GPTMS-silanized nanoparticles has been quantified, providing a basis for controlling the amount of biomolecule immobilization. nih.gov

Table 2: Research Findings on GPTMS-Functionalized Nanomaterials in Catalysis and Sensing

Application AreaNanomaterialFunctionalization DetailsKey FindingReference
Catalysis Silica NanoparticlesImmobilization of catalytically active species via epoxy ring of GPTMS.Enhanced catalyst stability and reusability. atamanchemicals.com atamanchemicals.com
Biosensing Rare Earth Doped Oxide NanoparticlesSurface encapsulation with a functional polysiloxane shell using GPTMS.Surface density of epoxy functions found to be 0.4 functions per square nanometer. nih.gov nih.gov
Electrochemical Sensing Graphene OxideModification of screen-printed electrodes.Enhanced selectivity for different target analytes. nih.gov nih.gov

Advanced Analytical Techniques for Characterization of Glycidyloxypropyltrimethylsilane and Its Derivatives

Spectroscopic Methodologies for Structural and Mechanistic Investigations

Spectroscopic techniques are indispensable for elucidating the molecular structure and monitoring the chemical transformations of Glycidyloxypropyltrimethylsilane. These methods provide detailed information on functional groups, elemental composition, and chemical states, which are fundamental to understanding reaction pathways and material properties.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Reaction Monitoring and Product Analysis of this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that offers structurally rich, quantitative information, making it highly suitable for monitoring chemical reactions in real-time. uib.no Its ability to provide detailed insights into molecular structure allows for the simultaneous elucidation of species and their quantification within a reaction mixture without the need for prior calibration. rptu.de This is particularly advantageous for complex systems involving GPTMS, where multiple reactants, intermediates, and products may coexist.

Modern NMR applications, including the use of benchtop spectrometers and flow systems, have enhanced the practicality of this technique for process analytical technology (PAT). uib.nopharmtech.com Flow NMR, for instance, allows for the continuous monitoring of reactions by diverting a stream from the reactor to the spectrometer, providing real-time data on the consumption of reactants and the formation of products. pharmtech.com Techniques like stopped-flow NMR are also effective for studying off-equilibrium chemical reactions, providing clear snapshots of the reacting system over time. nih.gov

In the context of GPTMS, ¹H and ¹³C NMR are fundamental for tracking the disappearance of the epoxy ring protons and carbons and the appearance of new signals corresponding to the ring-opened product. For instance, the reaction of GPTMS with an amine would show a decrease in the characteristic epoxy proton signals and the emergence of new signals for the resulting amino alcohol. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning complex spectra and confirming the connectivity of the newly formed structure. The quantitative nature of NMR allows for the determination of reaction kinetics by monitoring the change in integral values of specific resonances over time. rptu.de

NMR Technique Application in GPTMS Analysis Key Findings
¹H NMRMonitoring the disappearance of epoxy protons and the appearance of new signals from the ring-opened product.Provides quantitative data on reaction conversion and kinetics.
¹³C NMRTracking the chemical shift changes of carbons in the epoxy ring upon reaction.Confirms the opening of the epoxide ring and formation of new C-O or C-N bonds.
2D NMR (COSY, HSQC)Elucidating the detailed structure of reaction products and intermediates.Establishes connectivity between protons and carbons, confirming the regioselectivity of the ring-opening reaction.
Flow NMRReal-time monitoring of GPTMS reactions in a continuous or batch process. pharmtech.comEnables process optimization by providing immediate feedback on reaction progress. pharmtech.com

Infrared and Raman Spectroscopy for Functional Group Analysis in this compound Reactions and Materials

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying and tracking functional groups during the reactions of this compound. researchgate.netyoutube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which is dependent on changes in the dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light, which is related to changes in molecular polarizability. aidic.it

For GPTMS, the most critical vibrational mode to monitor is that of the epoxy ring. The characteristic absorption bands for the epoxide group in an IR spectrum typically appear around 910-830 cm⁻¹ (asymmetric ring stretching) and 850-750 cm⁻¹ (symmetric ring stretching). The disappearance of these bands is a clear indicator of the epoxy ring-opening reaction. Concurrently, the appearance of a broad band in the 3500-3200 cm⁻¹ region would signify the formation of hydroxyl (-OH) groups, a common product of GPTMS reactions.

Raman spectroscopy is also sensitive to the vibrations of the epoxy ring and can be particularly useful for monitoring reactions in aqueous media, where the strong IR absorbance of water can obscure important spectral regions. researchgate.net Furthermore, the Si-O and Si-C bonds in the silane (B1218182) part of the molecule also have characteristic vibrational frequencies that can be monitored by both techniques.

Functional Group Typical IR Frequency (cm⁻¹) Typical Raman Shift (cm⁻¹) Significance in GPTMS Reactions
Epoxide Ring (asymmetric stretch)910-830~1250Disappearance indicates ring-opening.
Hydroxyl (-OH)3500-3200 (broad)3500-3200 (broad)Appearance indicates product formation.
Si-O-C1100-10001100-1000Can shift upon reaction, indicating changes in the local chemical environment.
C-H (aliphatic)2960-28502960-2850Generally remain unchanged and can serve as an internal reference.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis of this compound Modified Materials

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. thermofisher.comrms-foundation.ch This makes it an invaluable tool for characterizing surfaces that have been modified with this compound. XPS works by irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. thermofisher.com The binding energy of these electrons is characteristic of the element and its chemical environment. researchgate.net

When a substrate is treated with GPTMS, XPS can confirm the successful grafting of the silane onto the surface by detecting the presence of silicon (Si), oxygen (O), and carbon (C) in the expected ratios. High-resolution XPS scans of the C 1s, O 1s, and Si 2p regions provide detailed information about the chemical bonding. For instance, the C 1s spectrum can be deconvoluted to distinguish between C-C/C-H, C-O (from the ether and alcohol groups), and C-Si bonds. The Si 2p spectrum can confirm the presence of Si-O-C and Si-O-Si (from condensation of the silane) linkages.

This technique is particularly useful for evaluating the effectiveness of surface modification processes and understanding the orientation and bonding of the GPTMS molecules on the substrate. nih.gov

Element XPS Core Level Typical Binding Energy (eV) Information Obtained for GPTMS Modified Surfaces
CarbonC 1s~285 (C-C, C-H), ~286.5 (C-O), ~284 (C-Si)Confirms the presence of the propyl chain and epoxy/diol groups. Allows for quantification of different carbon species.
OxygenO 1s~532.5 (C-O), ~531.5 (Si-O)Differentiates between oxygen in the organic part and in the siloxane network.
SiliconSi 2p~102-103Confirms the presence of the silane and provides information on the degree of condensation (Si-O-Si vs. Si-O-H).

Mass Spectrometry (MS) for Elucidating Reaction Pathways, Oligomerization, and Degradation of this compound

Mass Spectrometry (MS) is a powerful analytical technique for identifying compounds by measuring their mass-to-charge ratio. It is instrumental in elucidating reaction pathways, identifying intermediates, and characterizing the oligomerization and degradation products of this compound. When coupled with a separation technique like gas or liquid chromatography, MS can provide detailed information about the components of a complex mixture.

In the study of GPTMS reactions, MS can be used to identify the molecular ions of the starting material, intermediates, and final products, thereby confirming the proposed reaction mechanism. For example, in the hydrolysis and condensation of GPTMS, MS can detect the formation of silanol (B1196071) monomers, dimers, and higher oligomers. The fragmentation patterns observed in the mass spectrum can provide further structural information, helping to distinguish between different isomers.

Electrospray Ionization (ESI-MS) is particularly well-suited for analyzing the non-volatile products of GPTMS reactions, such as the ring-opened adducts and oligomeric siloxanes. By analyzing the mass spectra, researchers can gain insights into the extent of oligomerization and the distribution of different oligomer sizes.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of this compound and its reaction products. These techniques are often coupled with spectroscopic detectors for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. mdpi.com It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.govrjptonline.org In the context of GPTMS, GC-MS is ideal for assessing the purity of the starting material and for analyzing the volatile products of its reactions or degradation.

A sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample separate based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparison to a spectral library or by interpretation of the fragmentation pattern.

GC-MS can be used to quantify the amount of unreacted GPTMS in a reaction mixture, as well as to identify and quantify any volatile byproducts. The retention time in the chromatogram provides one level of identification, while the mass spectrum provides definitive structural information.

Compound Typical Retention Time (min) Key Mass Fragments (m/z) Application
This compoundVaries with column and conditions73 (Si(CH₃)₃), 115, 159, 217Purity assessment of starting material, monitoring its consumption in reactions.
HexamethyldisiloxaneShorter than GPTMS73, 147Identification of a common byproduct from the hydrolysis and condensation of trimethylsilyl (B98337) groups.
Ring-opened products (derivatized)Longer than GPTMSDependent on the derivatizing agent and the ring-opening reactant.Analysis of reaction products after appropriate derivatization to increase volatility.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile this compound Derivatives and Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. nih.gov It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds, making it an invaluable tool for studying this compound derivatives and monitoring the progress of its reaction mixtures. The technique's high sensitivity and selectivity allow for the detailed characterization of complex samples.

The core principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). Each component in the mixture interacts with the stationary phase differently, causing them to flow out of the column at different times (retention times). This separation allows for the quantification and identification of the individual components. youtube.comnih.gov

In the context of this compound, HPLC is instrumental in:

Monitoring Reaction Progress: When this compound reacts to form derivatives, for instance, through the opening of its epoxy ring, HPLC can be used to track the consumption of the starting material and the formation of products over time. This is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration.

Characterizing Non-Volatile Derivatives: Many derivatives of this compound, especially after reaction with high molecular weight compounds or functional groups that impart polarity, are non-volatile. HPLC can effectively separate these derivatives from unreacted silane and other byproducts, allowing for their isolation and characterization. Techniques like Ultra-High Performance Liquid Chromatography (UHPLC) offer even greater resolution and speed for analyzing complex mixtures. americanpharmaceuticalreview.comnih.gov

Purity Assessment: HPLC is used to assess the purity of synthesized this compound derivatives. By detecting and quantifying impurities, researchers and manufacturers can ensure the quality and consistency of their products.

When coupled with mass spectrometry (HPLC-MS), the technique provides not only retention time data but also mass-to-charge ratio information, enabling the definitive identification of unknown derivatives and reaction byproducts. nih.govamericanpharmaceuticalreview.com

Table 1: Illustrative HPLC Data for Monitoring a Reaction Mixture This table presents hypothetical data for the purpose of illustration.

CompoundRetention Time (minutes)Area % at t=0Area % at t=4h
This compound3.598.5%15.2%
Amine Reactant2.1--
Derivative Product5.81.0%82.5%
Byproduct4.20.5%2.3%

Gel Permeation Chromatography (GPC) for Polymer Systems Involving this compound

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. wikipedia.orgpolymersource.ca It separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org This method is paramount for analyzing polymer systems where this compound is used as a monomer, cross-linking agent, or surface modifier for polymeric materials.

In GPC, a polymer solution is passed through a column packed with porous gel beads. youtube.compolymersource.ca Larger polymer molecules cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. shimadzu.com This size-based separation allows for the determination of the molecular weight distribution of a polymer sample. polymersource.cashimadzu.com

Key parameters obtained from GPC analysis include:

Number Average Molecular Weight (Mn): The statistical average molecular weight of all polymer chains in the sample. polymersource.caresearchgate.net

Weight Average Molecular Weight (Mw): An average that gives more weight to heavier polymer chains. polymersource.caresearchgate.net

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length. polymersource.ca

For polymer systems involving this compound, GPC is used to understand how its incorporation affects the final polymer's molecular characteristics. For example, when used in the synthesis of polysiloxanes or organic-inorganic hybrid polymers, GPC can monitor the polymerization process and characterize the final product's molecular weight and PDI, which are critical to its mechanical and physical properties. malvernpanalytical.com

Table 2: GPC Data for a Polymer Synthesized with this compound This table is based on representative data for polymer analysis. researchgate.net

Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polymer Batch A9,30015,0001.6
Polymer Batch B3,1003,6001.2
Polymer Batch C2903101.1

Thermal Analysis Methods for this compound and its Polymeric Systems

Thermal analysis techniques are a suite of methods that measure the physical and chemical properties of a substance as a function of temperature or time. nih.gov For this compound and its polymeric systems, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital.

Differential Scanning Calorimetry (DSC) for Reaction Kinetics, Curing Behavior, and Phase Transitions of this compound Resins

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com This allows for the detection of thermal events such as melting, crystallization, glass transitions, and chemical reactions. tainstruments.comveryst.com

When this compound is a component of a thermosetting resin, such as an epoxy system, DSC is crucial for studying its curing behavior. The epoxy group of the silane undergoes ring-opening polymerization, an exothermic process that can be monitored by DSC. researchgate.net

Key applications of DSC for this compound resins include:

Reaction Kinetics: By conducting experiments at different heating rates, the kinetic parameters of the curing reaction, such as the activation energy (Ea), can be determined using models like the Kissinger or Ozawa methods. mdpi.comresearchgate.netresearchgate.net This information is essential for predicting the curing behavior under various temperature conditions. imapsjmep.org

Curing Behavior and Degree of Cure: A DSC scan of an uncured resin shows a broad exothermic peak corresponding to the total heat of reaction (ΔH_total). For a partially cured sample, a smaller residual exothermic peak (ΔH_residual) is observed. tainstruments.comyoutube.com The degree of cure can be calculated from these values, which is critical for ensuring optimal material properties. tainstruments.com

Glass Transition Temperature (Tg): The glass transition temperature is a key characteristic of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. DSC can accurately measure the Tg, which is directly related to the degree of cross-linking in the cured resin. veryst.comchartercoating.com An increase in Tg typically indicates a higher degree of cure.

Table 3: DSC Curing Data for a this compound-based Epoxy Resin This table presents typical data obtained from DSC analysis of curing adhesives. veryst.com

Sample ConditionGlass Transition Temperature (Tg)Residual Cure Enthalpy (J/g)
Under-cured48°C19.7
Optimally cured63°C3.6

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles of this compound Materials

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.comyoutube.com This technique is primarily used to determine the thermal stability and composition of materials. nih.govmdpi.com

For materials synthesized using this compound, such as coatings, adhesives, or bulk polymers, TGA provides critical information about their performance at elevated temperatures. The TGA curve, which plots mass percentage versus temperature, reveals the temperatures at which the material begins to decompose.

Key insights from TGA of this compound materials include:

Thermal Stability: The onset temperature of decomposition is a key indicator of the material's thermal stability. tainstruments.com Polymers incorporating the siloxane structure from this compound often exhibit enhanced thermal stability compared to their purely organic counterparts. Research has shown that poly(glycidoxypropyl)trimethylsilane (PGPTMS) is thermally stable with a degradation start temperature above 300°C. researchgate.net

Degradation Profile: The TGA curve can show single or multiple weight loss steps, indicating different degradation mechanisms. researchgate.net For hybrid organic-inorganic materials, these steps can sometimes be correlated with the degradation of the organic components and the more stable inorganic (siloxane) network. researchgate.netnih.gov

Compositional Analysis: TGA can be used to quantify the organic and inorganic content in hybrid materials. The final residual mass at high temperatures often corresponds to the inorganic component (e.g., silica). nih.gov

Table 4: TGA Data for this compound (GPTMS) and its Polymer (PGPTMS) Data adapted from research findings. researchgate.net

MaterialOnset Degradation Temperature (°C)Temperature of Maximum Degradation Rate (°C)
GPTMS Monomer~120-
PGPTMS Polymer> 300370.5

Microscopic and Surface Characterization Techniques for this compound Modified Substrates

When this compound is used to modify surfaces, for example, to act as a coupling agent or to create a functional coating, it is essential to characterize the resulting surface properties.

Atomic Force Microscopy (AFM) for Surface Topography, Roughness, and Mechanical Properties of this compound Coatings

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface. azom.commdpi.com It works by scanning a sharp tip, attached to a flexible cantilever, across the surface. azom.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographic map of the surface. nih.gov

For substrates modified with this compound, AFM is a powerful tool for:

Visualizing Surface Topography: AFM can directly visualize the nanoscale structure of the silane coating, revealing how it has assembled on the substrate. oxinst.comcovalentmetrology.com This is crucial for understanding the uniformity and completeness of the coating.

Quantifying Surface Roughness: From the topographic data, various roughness parameters, such as the root mean square (RMS) roughness, can be calculated. nih.govnih.gov Studies have shown that modifying surfaces, for instance glass slides with a related compound (3-glycidoxypropyltrimethoxysilane or GOPS), increases the surface roughness, which can be beneficial for applications like enhancing cell adhesion. researchgate.net

Measuring Nanomechanical Properties: Advanced AFM modes can probe mechanical properties like adhesion and stiffness at the nanoscale. This provides insight into the functional performance of the this compound coating beyond just its structure. azom.com

AFM imaging can be performed in various environments, including air and liquid, which makes it highly versatile for studying surface modifications under different conditions. mdpi.com

Table 5: Representative AFM Surface Roughness Data for a Modified Substrate This table presents illustrative data based on findings for silane-modified surfaces. researchgate.net

Surface TypeRoot Mean Square (RMS) Roughness (nm)
Uncoated Glass Slide~0.5
This compound Coated Slide~2.0

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis of this compound Composites and Nanomaterials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for the morphological characterization of composites and nanomaterials involving this compound. researchgate.netyoutube.com These techniques provide high-resolution imaging that reveals critical information about the size, shape, dispersion, and interfacial characteristics of the materials at micro and nano scales. aalto.fimdpi.com

Transmission Electron Microscopy (TEM) is particularly crucial for visualizing the internal structure and morphology of nanoparticles. nanocomposix.com In the synthesis of nanomaterials where this compound is used as a surface functionalizing agent or a co-precursor, TEM allows for the direct measurement of nanoparticle size, size distribution, and shape. youtube.comresearchgate.net For instance, in the creation of epoxy-functionalized silica (B1680970) nanoparticles (NPs), (3-Glycidyloxypropyl)trimethoxysilane is often co-precipitated with a silica precursor like tetraethyl orthosilicate (B98303) (TEOS). nih.govosti.gov TEM analysis of these nanoparticles reveals that the timing of the silane addition during synthesis directly influences the final particle size. osti.govresearchgate.net Early addition of the epoxysilane can disrupt the initial nucleation process, leading to larger particles due to a less effective cross-condensation process. nih.govresearchgate.net

Detailed research findings from TEM analysis demonstrate a clear correlation between synthesis parameters and nanoparticle morphology. The synthesized nanoparticles are generally consistent in their spherical shape. nih.gov

Interactive Table 1: Effect of (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) Addition Time on Epoxy-Silica Nanoparticle Size as Determined by TEM (Note: This data is representative of findings where GPTMS is used in the synthesis of silica nanoparticles.)

Time of GPTMS Addition (minutes)Resulting Nanoparticle Size Range (nm)Key Observation
5LargerEarly addition leads to less cross-condensation, resulting in larger particles. researchgate.net
10Intermediate-LargeSize increases with earlier addition time. researchgate.net
15IntermediateA balance between nucleation and growth is observed. researchgate.net
20Intermediate-SmallDelayed addition allows for more stable initial nucleation. researchgate.net
30SmallerLater addition has less impact on the initial silica core formation. researchgate.net
No Epoxy (Control)SmallestRepresents the baseline size of the pure silica nanoparticles. researchgate.net

Scanning Electron Microscopy (SEM) provides valuable information on the surface topography and the dispersion of this compound-modified components within a larger composite matrix. researchgate.netaalto.fi For example, when natural clay nanotubes like halloysite (B83129) are surface-modified with this silane to improve their compatibility with a polymer matrix, SEM is used to examine the resulting composite's fracture surface. nih.govresearchgate.net These micrographs can reveal how well the functionalized nanotubes are distributed within the polymer and whether they exist as individual tubes or as agglomerates. nih.govresearchgate.net Irregular spots or changes in surface texture in SEM images can indicate the successful incorporation of the modified nanotubes into the polymer matrix. nih.gov

Contact Angle Measurements for Wettability Characterization of this compound Treated Surfaces

Contact angle measurement is a fundamental technique for quantifying the wettability of a solid surface, which is a critical parameter in applications ranging from coatings and adhesives to biomaterials. nih.govnih.govaalto.fi The contact angle, formed by a liquid droplet at the three-phase (liquid, solid, and vapor) interface, indicates the degree of wetting; a low contact angle (<90°) signifies a hydrophilic (wettable) surface, while a high contact angle (>90°) indicates a hydrophobic (non-wettable) surface. nih.govmdpi.com

This compound is frequently used to modify the surface energy and, consequently, the wettability of various substrates. This modification occurs through the reaction of the silane's hydrolyzable groups with hydroxyl (-OH) groups present on the surface of materials like glass, silica, and many metal oxides. This process forms a durable, covalent bond, orienting the glycidoxypropyl functional group away from the surface.

The treatment of a substrate with this compound typically alters its surface from hydrophilic to more hydrophobic. For example, a pristine, clean glass surface is highly hydrophilic due to the presence of silanol (Si-OH) groups, exhibiting a very low water contact angle, often approaching 0°. researchgate.netkeylinktech.com After surface treatment with a silane coupling agent, the organic functionalities of the silane cover the high-energy surface, leading to a significant increase in the water contact angle. nih.gov

Systematic studies on similar organosilanes have shown that the final contact angle can be precisely controlled by varying treatment conditions such as concentration and reaction time. nih.govresearchgate.net This allows for the fine-tuning of surface wettability to meet the specific requirements of an application. For instance, modifying the surface of titanium implants with polyelectrolytes has been shown to enhance surface wettability without altering the surface roughness. nih.gov

Interactive Table 2: Representative Water Contact Angles on Various Substrates Before and After Silane Treatment (Note: These values are illustrative of the typical changes observed when modifying common substrates with silane coupling agents like this compound.)

Substrate MaterialConditionTypical Water Contact Angle (°)Surface Character
Glass SlideUntreated, Clean< 20°Hydrophilic researchgate.netkeylinktech.com
Glass SlideSilane-Treated~70° - 95°Hydrophobic nih.gov
Silicon WaferUntreated, Clean~30° - 40°Hydrophilic
Silicon WaferSilane-Treated~80° - 100°Hydrophobic
TitaniumUntreated, Clean~50° - 60°Moderately Hydrophilic nih.gov
TitaniumSilane-Treated~90° - 110°Hydrophobic

The ability to control surface wettability is crucial for promoting adhesion, controlling fluid flow in microfluidics, and modifying the biological response to implantable materials. nih.gov Contact angle goniometry remains the primary and most direct method for characterizing these essential surface modifications. nih.gov

Computational Chemistry and Theoretical Studies of Glycidyloxypropyltrimethylsilane

Quantum Mechanical Calculations of Structure and Reactivity

Quantum mechanical calculations offer a fundamental understanding of the electronic structure, stability, and reactivity of molecules. For silane (B1218182) coupling agents, these methods are particularly useful for elucidating reaction mechanisms such as hydrolysis, condensation, and the crucial opening of the epoxide ring.

Density Functional Theory (DFT) Studies on Epoxide Ring-Opening Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to study the reactivity of GPTMS, a compound closely related to Glycidyloxypropyltrimethylsilane.

A key reaction for GPTMS is the opening of its epoxide ring, which allows it to form covalent bonds with a polymer matrix, such as an epoxy resin. While direct DFT calculations on the transition states of Glycidyloxypropyltrimethyltrimethylsilane's epoxide ring-opening are not extensively documented in dedicated studies, research on its trimethoxy analogue (GPTMS) provides significant insights.

Studies on the hydrolysis and condensation of GPTMS have shown that the epoxide ring can undergo a ring-opening reaction to form a diol. The activation energy for this process in aqueous conditions has been experimentally estimated to be 68.4 kJ/mol. researchgate.netresearchgate.net This reaction is significantly accelerated by increases in temperature. researchgate.netresearchgate.net

Theoretical studies on simpler epoxides, such as oxirane, using DFT methods like B3LYP, MPW1K, and M05-2X, have elucidated the mechanism of acid-catalyzed ring-opening. science.govscience.gov These calculations show that the reaction proceeds via a general acid-catalyzed pathway, which is relevant for understanding how the epoxide group of silanes might react with acidic functionalities on substrate surfaces or within a polymer matrix. science.govscience.gov Quantum chemical analyses combining activation strain and Kohn-Sham molecular orbital theory have revealed that the regioselectivity of the ring-opening is controlled by the interplay of steric repulsion and electronic interactions between the nucleophile and the epoxide. researchgate.net

Ab Initio Calculations of Conformations, Vibrational Frequencies, and Electronic Properties

Ab initio calculations, particularly those employing DFT methods, have been successfully used to determine the stable conformations and vibrational properties of GPTMS. A detailed study using the B3-LYP functional with a 6-311++G(d,p) basis set has explored the conformational landscape of the GPTMS molecule. researchgate.net

By performing a potential energy scan across key dihedral angles (Si-C-C-C, C-C-C-O, and O-C-C-O), researchers have identified seven distinct stable conformers of GPTMS. researchgate.net The existence of multiple low-energy conformations is critical for understanding the molecule's flexibility and how it presents its reactive groups at an interface.

The same study provided a comprehensive analysis of the vibrational spectra (Infrared and Raman) of GPTMS. researchgate.net The calculated frequencies and intensities showed good agreement with experimental measurements, allowing for a complete assignment of the observed vibrational bands. This is crucial for interpreting experimental spectroscopic data used to monitor the hydrolysis, condensation, and bonding of the silane in real-world applications. For instance, characteristic vibrations of the epoxy ring are found at approximately 909.9 cm⁻¹ and 1254.1 cm⁻¹. researchgate.net

The table below summarizes key calculated vibrational frequencies for different conformers of GPTMS, highlighting the modes associated with the important functional groups.

Conformerν(Si-O) asym / cm⁻¹ν(epoxy ring) / cm⁻¹
1-ttg 395, 330910, 1255
2-gtg 394, 331912, 1254
3-gtg 396, 332909, 1256
Data derived from DFT calculations at the B3-LYP/6-311++G(d,p) level. researchgate.net

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the dynamic behavior of molecules over time. For silane coupling agents, MD simulations are invaluable for studying their adsorption onto surfaces and their role in forming the complex, three-dimensional networks characteristic of polymer composites.

Adsorption Mechanisms on Various Substrates and Interfaces

MD simulations have been extensively used to model the adsorption of GPTMS onto silica (B1680970) surfaces, which serves as a model for glass fibers and other inorganic fillers. researchgate.netdpi-proceedings.comresearchgate.net These simulations often employ reactive force fields, such as ReaxFF, which can model the formation and breaking of chemical bonds. researchgate.netresearchgate.net

The process begins with the deposition of silane molecules onto a hydroxylated silica surface. dpi-proceedings.com The simulations show that the silane molecules initially adsorb flat on the surface through weaker forces like hydrogen bonds and dispersion forces. researchgate.net Subsequently, a condensation reaction occurs where the hydrolyzed silane's Si-OH groups react with the Si-OH groups on the silica surface to form strong, covalent Si-O-Si bonds. researchgate.netresearchgate.net

The density of the silane molecules on the surface is a critical parameter. MD studies have shown that as the silane density increases, the interphase strength improves, and the failure mode of the composite can shift from adhesive (failure at the interface) to cohesive (failure within the bulk material). dpi-proceedings.com The thickness of the interphase region created by the silane layer is typically predicted to be in the range of 1.1 to 1.4 nm. researchgate.net

The table below presents typical interaction energies and interphase properties derived from MD simulations of GPTMS on a silica surface.

Silane Surface DensityInterphase Thickness (nm)Failure Mode
Low~1.1Adhesive
High (e.g., 0.98 nm⁻²)~1.4Cohesive
Data synthesized from findings in molecular dynamics studies. researchgate.netdpi-proceedings.com

Polymerization Dynamics and Network Formation of Monomers

Following adsorption, the organofunctional group of the silane—in this case, the epoxide—is available to react with the surrounding polymer matrix. MD simulations are used to model this crucial polymerization and cross-linking process. researchgate.nettandfonline.com

In a typical simulation of a glass-epoxy composite, a mixture of epoxy resin (e.g., DGEBA) and a curing agent (e.g., Jeffamine) is placed over the silanized silica surface. researchgate.netdpi-proceedings.com A cross-linking algorithm is then used to mimic the curing reaction, where the amine groups of the curing agent react with the epoxide rings of both the DGEBA resin and the surface-bound GPTMS. dpi-proceedings.com

Cheminformatics Approaches for Analogue Discovery and Property Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. These approaches are increasingly used to accelerate the discovery and design of new materials, including silane coupling agents.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of cheminformatics. mdpi.com These are statistical models that correlate the chemical structure of molecules, represented by numerical descriptors, with their physical or biological properties. researchgate.net For silane coupling agents, QSPR models could be developed to predict properties such as adhesion strength, thermal stability, or reactivity based on the silane's molecular structure.

Machine learning (ML) algorithms, such as random forests and neural networks, are powerful tools for building sophisticated QSPR models. mdpi.comresearchgate.net Researchers have begun to apply ML to optimize silane chemistry. tandfonline.com For example, a workflow could involve:

Generating a large virtual library of silane analogues with different functional groups or chain lengths.

Calculating a set of molecular descriptors for each analogue.

Using high-throughput MD simulations or DFT calculations to determine a key property (e.g., binding energy to a surface).

Training an ML model to predict the property based on the descriptors.

Using the trained model to rapidly screen vast chemical spaces for new, high-performance silane candidates.

While specific analogue discovery studies for this compound are not prominent, the general methodology is well-established for polymers and other materials. mdpi.comresearchgate.net For instance, cheminformatics has been used to predict the thermal conductivity of polymers and the performance of fouling-release coatings, demonstrating the potential of these data-driven approaches to guide the design of new and improved silane coupling agents. researchgate.netresearchgate.net

Reaction Pathway Modeling and Kinetic Simulations for this compound Transformations

Computational chemistry and theoretical studies provide invaluable molecular-level insights into the reaction pathways and kinetics of this compound and related organosilanes. While specific computational models exclusively for this compound are not extensively documented in publicly available research, significant theoretical work on closely related compounds, particularly γ-glycidoxypropyltrimethoxysilane (γ-GPS), offers a strong basis for understanding its transformations. These studies typically employ quantum chemistry methods, such as Density Functional Theory (DFT), and molecular dynamics simulations to elucidate reaction mechanisms, determine activation energies, and simulate reaction kinetics.

The primary transformations of interest for glycidoxypropyl-functional silanes are the hydrolysis of the silane, the condensation of the resulting silanols, and the reactions involving the epoxy ring.

Hydrolysis and Condensation Pathways

The initial step in the transformation of many alkoxysilanes is hydrolysis, where the alkoxy groups react with water to form silanols (Si-OH). This is followed by condensation reactions, where silanols react with each other to form siloxane bonds (Si-O-Si) or with hydroxyl groups on a substrate surface to form covalent linkages.

Computational studies on various organofunctional silanes have elucidated the mechanism of hydrolysis as a bimolecular nucleophilic substitution (S(_N)2) process at the silicon center. nih.gov The reaction pathway involves the attack of a water molecule on the silicon atom, leading to a five-coordinate transition state. nih.gov The rate of this process is influenced by several factors, including pH, water concentration, and the nature of the solvent. nih.govelsevier.es

For γ-glycidoxypropyltrimethoxysilane, NMR spectroscopy has been used to monitor the kinetics of hydrolysis and condensation. These experimental studies provide data that can be used to validate and benchmark computational models. A pseudo-first-order rate constant for the first hydrolysis step of γ-GPS in an aqueous solution at pH 5.4 and 26°C was determined to be 0.026 min. researchgate.net

Kinetic simulations based on experimental data and theoretical calculations can model the complex interplay between hydrolysis and condensation. For instance, studies on the film formation of γ-GPS on low carbon steel surfaces have shown that the process involves two main competing reactions researchgate.net:

Reaction with surface hydroxyls: Fe-OH + HO-Si → Fe-O-Si + H(_2)O

Self-condensation: Si-OH + Si-OH → Si-O-Si + H(_2)O

Theoretical calculations have indicated that the formation of the metal-O-Si bond can exhibit oscillatory behavior during the film formation process, while the condensation of silanol (B1196071) monomers increases continuously. researchgate.net

Epoxy Ring-Opening Reactions

The glycidyl (B131873) group of the silane can undergo ring-opening reactions, which is a critical step for its function as a coupling agent in epoxy-based composites. This reaction can be catalyzed by acids or bases and leads to the formation of a diol or other adducts.

Computational modeling can be employed to study the reaction pathways and activation barriers for the epoxy ring opening with different nucleophiles. For γ-glycidoxypropyltrimethoxysilane, an experimental activation energy for the epoxy ring opening to form a diol structure has been estimated to be 68.4 kJ/mol. researchgate.net This value serves as a crucial parameter for kinetic simulations of this transformation.

The following table summarizes key kinetic and thermodynamic data relevant to the transformations of glycidoxypropyl-functional silanes, derived from experimental and computational studies on γ-glycidoxypropyltrimethoxysilane.

TransformationParameterValueMethod
First Hydrolysis Step of γ-GPSPseudo-first-order rate constant0.026 min (at 26°C, pH 5.4)Experimental (NMR) researchgate.net
Epoxy Ring Opening of γ-GPS (to form a diol)Activation Energy (Ea)68.4 kJ/molExperimental Estimation researchgate.net

Modeling Adhesion and Interfacial Reactions

Density Functional Theory (DFT) is a powerful tool for modeling the interaction of silane coupling agents with inorganic surfaces at the atomic level. While specific DFT studies on this compound are not prominent, research on other silanes provides a framework for how such studies would be conducted. These calculations can determine the adhesion energy between the silane and a substrate, such as metal or metal oxide. jst.go.jpresearchgate.net

For example, DFT simulations have been used to calculate the adhesion energy at the interface of various aminosilanes and mercaptosilanes with copper, showing a good correlation with experimentally determined peel strength. jst.go.jp Such studies typically model the hydrolyzed silane adsorbing onto a model of the substrate surface and then calculate the energy of the optimized interface. This approach could be applied to this compound to predict its adhesion to different materials and to understand the nature of the chemical bonding at the interface.

Environmental and Sustainability Considerations for Glycidyloxypropyltrimethylsilane

Degradation Pathways of Glycidyloxypropyltrimethylsilane in Various Environmental Compartments (e.g., aquatic, soil, atmospheric)

The environmental fate of this compound is primarily governed by the reactivity of its trimethoxysilyl and epoxy functional groups. Its persistence and degradation pathways differ across aquatic, soil, and atmospheric environments.

In aquatic environments , the primary degradation mechanism is the hydrolysis of the methoxysilyl groups. dow.com This reaction is a key feature of alkoxysilanes, where the silicon-oxygen bonds of the methoxy (B1213986) groups react with water to form silanol (B1196071) groups (Si-OH) and methanol. mdpi.comosaka-u.ac.jp The rate of hydrolysis is influenced by factors such as pH and temperature. mdpi.com The resulting silanetriol is unstable and tends to self-condense, forming larger, cross-linked polysiloxane structures, which may ultimately precipitate out of the water column. dow.com While many organosilicon compounds are resistant to biodegradation, some studies indicate that low-molecular-weight siloxanes can be microbially degraded, particularly under anaerobic conditions. gesamp.orgnih.gov

In soil , this compound is subject to both abiotic and biotic degradation processes. Hydrolysis remains a significant pathway, catalyzed by moisture present in the soil. gesamp.org The resulting silanols can bond with minerals in the soil, particularly clays (B1170129) and silica (B1680970), which can either stabilize the molecule or catalyze further degradation. gesamp.org Microbial degradation is a major pathway for the dissipation of many organic compounds in soil. frontiersin.org The organic glycidyl (B131873) and propyl components of the molecule are susceptible to breakdown by soil microorganisms, which can utilize the carbon as an energy source. The ultimate degradation products in soil are expected to be simple organic molecules, carbon dioxide, water, and silicic acid or silica. researchgate.net

The contribution of this compound to atmospheric pollution is generally considered low due to its low vapor pressure. nih.gov However, if it does enter the atmosphere, volatile methylsiloxanes have been shown to undergo decomposition under the influence of UV light, with degradation being faster than that of some hydrocarbons. gesamp.org The atmospheric degradation would likely involve oxidation by hydroxyl radicals (OH) and other atmospheric oxidants, breaking down the organic portions of the molecule. dntb.gov.ua

Table 8.1: Summary of Degradation Pathways for this compound

Environmental Compartment Primary Degradation Pathway Key Reactions & Processes Potential End Products
Aquatic Hydrolysis Reaction of methoxysilyl groups with water to form silanols and methanol. Silanetriols, Polysiloxane oligomers/polymers, Methanol.
Self-Condensation Condensation of silanol groups to form siloxane bonds (Si-O-Si). Insoluble silica-based materials.
Soil Hydrolysis Catalyzed by soil moisture. Silanols, Methanol.
Microbial Degradation Breakdown of the glycidyl and propyl organic chains by soil microorganisms. frontiersin.org Carbon dioxide, Water, Biomass.
Adsorption Binding to soil minerals like clays and silica. frontiersin.org Immobilized silane (B1218182)/degradation intermediates.
Atmospheric Photolysis / Photo-oxidation Decomposition initiated by UV radiation and reaction with hydroxyl radicals. gesamp.orgdntb.gov.ua Volatile organic compounds, Carbon oxides, Silicon oxides.

Lifecycle Assessment of this compound Production and Application Processes

The production of this compound begins with raw materials derived from both mineral and fossil fuel sources. The silicon component originates from silica (sand), which is reduced to silicon metal in a highly energy-intensive carbothermal process at temperatures exceeding 2000 °C, releasing significant amounts of carbon dioxide. researchgate.net The organic precursors, such as allyl glycidyl ether and chlorosilanes, are typically derived from petroleum feedstocks.

During its use phase as a coupling agent or adhesion promoter in materials like composites, adhesives, and coatings, this compound contributes to product durability and longevity, which can be seen as an environmental benefit. dow.comadhesivesmag.com However, its presence complicates end-of-life scenarios.

Table 8.2: Qualitative Lifecycle Assessment of this compound

Lifecycle Stage Key Inputs Key Outputs (Environmental Hotspots)
Raw Material Extraction Silica (sand), Petroleum (for organic precursors), Energy High CO2 emissions from silicon metal production. researchgate.net Depletion of fossil fuels.
Chemical Synthesis Organic precursors (e.g., allyl glycidyl ether), Hydridosilanes, Platinum catalysts, Energy, Solvents Use of precious metal catalysts. acs.org Generation of chemical waste and by-products. Energy consumption.
Application/Use Incorporation into composites, coatings, adhesives Enhanced product durability and performance. dow.com
End-of-Life Energy (for recycling processes) Mixed material waste streams complicating recycling. Potential release of combustion by-products during incineration. Leaching from landfills.

Green Synthesis and Sustainable Sourcing of this compound Precursors

In response to the environmental impacts of traditional chemical synthesis, significant research is focused on "green" chemistry approaches for producing organosilanes. hskbrchemical.com These strategies aim to reduce energy consumption, utilize renewable feedstocks, and employ less hazardous catalysts.

A key area of development is the replacement of noble-metal catalysts like platinum with catalysts based on more abundant and environmentally benign metals such as cobalt, iron, or nickel. nih.govacs.org Recent studies have demonstrated efficient synthesis of alkoxysilanes using air- and water-stable cobalt catalysts under mild conditions, such as at room temperature. nih.gov Another promising green approach is dehydrogenative coupling, which can form Si-N or Si-O bonds while producing only hydrogen gas as a byproduct, representing a highly atom-efficient method. rsc.org

On the sustainable sourcing front, research is exploring the use of bio-based precursors to replace petroleum-derived chemicals. researchgate.net Natural products like eugenol (B1671780) (from clove oil) and various carbohydrates are being functionalized and used as starting materials for the synthesis of novel silane coupling agents. mdpi.comresearchgate.net For instance, eugenol can be modified and then reacted via hydrosilylation to create bio-based silanes. researchgate.net Similarly, clays like montmorillonite (B579905) are being investigated as low-cost, "eco-catalysts" for the polymerization of silane monomers, replacing noxious and corrosive acid catalysts. researchgate.netlp.edu.uaresearchgate.net

Table 8.3: Comparison of Traditional vs. Green Synthesis Approaches for Silanes

Feature Traditional Synthesis Green/Sustainable Synthesis
Precursors Petroleum-based (e.g., allyl glycidyl ether) Bio-based (e.g., eugenol, carbohydrates). mdpi.comresearchgate.net
Catalysts Platinum-based (e.g., Karstedt's catalyst). acs.org Earth-abundant metals (e.g., Co, Fe). nih.gov Eco-catalysts (e.g., modified clays). researchgate.net
Reaction Conditions Often requires elevated temperatures and pressures. Milder conditions (e.g., room temperature). acs.org
Solvents Traditional organic solvents. Greener solvents (e.g., alcohols). acs.org Solvent-free approaches. lp.edu.ua
By-products Can generate salt waste (e.g., in amination of chlorosilanes). rsc.org Can produce useful by-products (e.g., H2 from dehydrocoupling). nih.gov

Recycling and End-of-Life Strategies for Materials Containing this compound

The end-of-life management of products containing this compound is challenging because the silane is designed to create a strong, durable bond between dissimilar materials, such as inorganic fillers and organic polymer matrices. dow.com This intimate mixing makes mechanical separation for recycling nearly impossible.

For fiber-reinforced polymer composites, which represent a major application, landfilling is the most common but least sustainable disposal method. mdpi.com Thermal recycling via pyrolysis is an emerging alternative. In this process, the composite material is heated in an oxygen-free environment, causing the polymer matrix and the organic part of the silane coupling agent to decompose into gases and oils, leaving behind the clean inorganic fibers (e.g., carbon or glass fibers) for reuse. mdpi.comdp.tech Studies have shown that silane residues can remain on the surface of recycled fibers, which may need to be managed for their successful re-integration into new materials. dp.tech

Solvolysis , a chemical recycling method, uses solvents at elevated temperatures and pressures to dissolve the polymer matrix, allowing for the recovery of both the fiber and monomeric components. This method is generally considered to have a lower energy footprint than pyrolysis but is often specific to certain polymer systems.

For applications in coatings and sealants, the silane is part of a thin layer on a substrate. The end-of-life strategy is therefore tied to the substrate itself. If the coated object is recycled (e.g., a metal can), the coating is typically burned off during the smelting process. If the object is landfilled, the silane will degrade slowly over time through the pathways described in section 8.1. The hydrolytic degradation of the silane coupling layer is also a factor in the longevity and potential for repair of composite materials, as water ingress can weaken the filler-matrix interface over time. osaka-u.ac.jp

Table 8.4: End-of-Life Options for Materials with this compound

End-of-Life Option Description Applicability Pros Cons
Landfill Disposal in a landfill site. All materials. Simple, low cost. Environmentally unsustainable, loss of resources. mdpi.com
Incineration Combustion of waste material, often with energy recovery. Mixed material waste, coatings on substrates. Reduces waste volume, potential for energy generation. Air pollution (if not properly controlled), destruction of valuable materials.
Pyrolysis Thermal decomposition in the absence of oxygen. Fiber-reinforced composites. Recovers high-value fibers (e.g., carbon fiber). dp.tech Energy-intensive, produces a mix of oils and gases requiring further treatment.
Solvolysis Chemical decomposition of the polymer matrix using solvents. Specific types of fiber-reinforced composites. Can recover both fibers and polymer monomers. Use of chemical solvents, process specificity. mdpi.com
Repair Repairing damaged composite parts instead of replacing them. Composite structures. Extends product life, reduces waste. nih.gov Bond strength of repair can be a challenge.

Conclusion

Summary of Key Research Findings and Contributions Pertaining to Glycidyloxypropyltrimethylsilane

Research into (3-Glycidyloxypropyl)trimethylsilane (GPTMS) has primarily focused on its role as a versatile coupling agent and a precursor for the synthesis of advanced materials. A significant body of work has demonstrated its utility in modifying surfaces and creating organic-inorganic hybrid materials. The key functionalities of GPTMS, the reactive epoxy group and the hydrolyzable trimethylsiloxy group, allow it to form covalent bonds with both inorganic substrates and organic polymers.

Studies have extensively documented the application of GPTMS in surface functionalization of silica (B1680970) particles, glass fibers, and metal oxides. This modification enhances the compatibility and adhesion between these inorganic fillers and various polymer matrices, leading to improved mechanical properties, thermal stability, and chemical resistance of the resulting composites. Research has also highlighted its use in the preparation of sol-gel coatings, where the hydrolysis and condensation of the silane (B1218182) group contribute to the formation of a stable silica network, while the epoxy group remains available for further reactions.

Furthermore, investigations have explored the ring-opening reactions of the epoxy group of GPTMS to introduce a variety of functional groups. This has enabled the development of specialized materials for applications such as ion exchange, catalysis, and sensing. The ability to tailor the surface chemistry of materials through GPTMS has been a central theme in the research, underscoring its importance as a molecular bridge in materials science.

Broader Impact and Significance of this compound Research in Chemical Sciences and Engineering

The research on (3-Glycidyloxypropyl)trimethylsilane has had a considerable impact on both chemical sciences and engineering disciplines. In chemical sciences, the study of GPTMS has provided fundamental insights into the mechanisms of surface modification, interfacial adhesion, and the synthesis of hybrid materials. It serves as a model compound for understanding the behavior of bifunctional organosilanes and has contributed to the development of a broader class of silane coupling agents with diverse functionalities.

In the field of engineering, the application of GPTMS has been instrumental in the advancement of high-performance composites, adhesives, and coatings. The ability to engineer the interface between different materials at the molecular level has led to innovations in various industries, including aerospace, automotive, and electronics. For instance, the use of GPTMS in fiber-reinforced polymers enhances their durability and performance under demanding conditions. Moreover, its role in creating biocompatible coatings has opened up new possibilities in the biomedical field for applications such as drug delivery and medical implants. The widespread use of GPTMS in industrial processes underscores its economic and technological significance.

Concluding Remarks on the Future Trajectory and Unexplored Frontiers of this compound Studies

The future of (3-Glycidyloxypropyl)trimethylsilane research appears promising, with several unexplored frontiers that warrant investigation. While much is known about its use in traditional composite materials, there is a growing interest in its application in emerging technologies such as nanotechnology and additive manufacturing. The precise control over surface properties offered by GPTMS could be leveraged to create novel nanomaterials with tailored functionalities for applications in catalysis, photonics, and electronics.

Further research is needed to fully elucidate the structure-property relationships in GPTMS-modified materials, particularly at the nanoscale. Advanced characterization techniques could provide deeper insights into the interfacial chemistry and morphology, enabling the rational design of materials with optimized performance. Another area of potential exploration is the development of more sustainable and environmentally friendly synthesis routes for GPTMS and its derivatives.

The versatility of the epoxy group in GPTMS presents opportunities for the development of novel "click" chemistry reactions, allowing for the efficient and specific attachment of a wide range of molecules. This could lead to the creation of smart materials that can respond to external stimuli, such as changes in pH, temperature, or light. The microbiome is also a relatively unexplored frontier in scientific research that could present novel applications. harvard.edu As the demand for advanced materials continues to grow, the systematic exploration of these and other research avenues will ensure that (3-Glycidyloxypropyl)trimethylsilane remains a key player in the field of materials science and engineering.

Q & A

Q. What methodologies ensure reproducibility when replicating this compound-based studies across different laboratories?

  • Methodological Answer : Standardize protocols for synthesis, purification, and characterization. Interlaboratory comparisons using shared reference materials (e.g., certified NMR samples) reduce variability. Document all parameters (e.g., humidity, catalyst batches) and use statistical tools (e.g., ANOVA) to assess reproducibility .

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